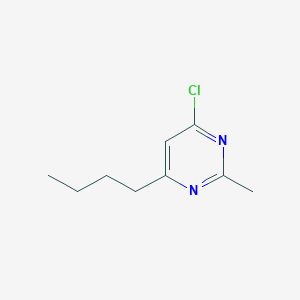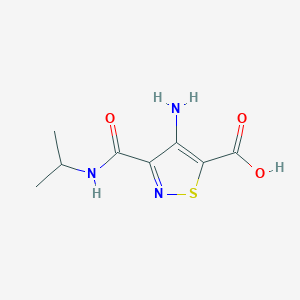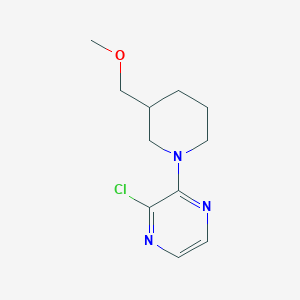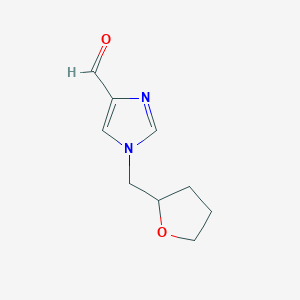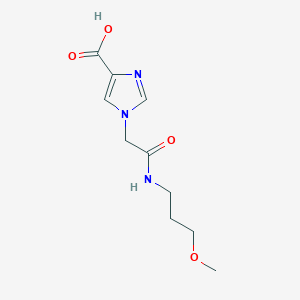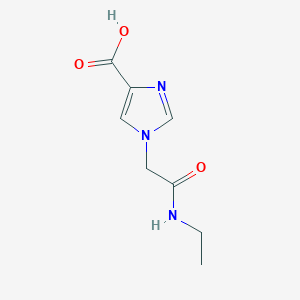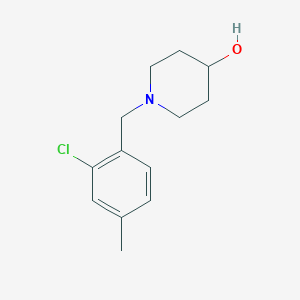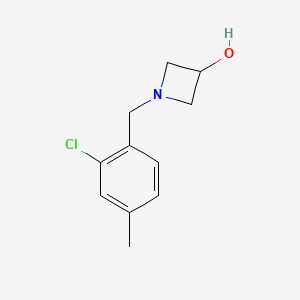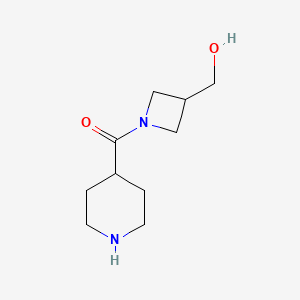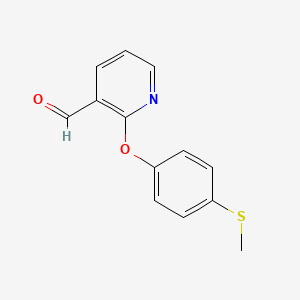
2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde
Descripción general
Descripción
2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde, also known as 4-MSPC, is a synthetic aldehyde compound with a wide range of applications in the field of scientific research. It is a colorless, odorless compound that is soluble in most organic solvents, making it a useful reagent for a variety of synthetic processes. 4-MSPC has been used in the synthesis of a variety of other compounds, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, 4-MSPC has been used in the study of the biochemical and physiological effects of various compounds, as well as in the study of the mechanism of action of these compounds.
Aplicaciones Científicas De Investigación
2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde has a wide range of applications in the field of scientific research. It has been used in the synthesis of a variety of other compounds, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, 2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde has been used in the study of the biochemical and physiological effects of various compounds, as well as in the study of the mechanism of action of these compounds. 2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of enzymes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, 2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde has been shown to inhibit the activity of certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde has a wide range of biochemical and physiological effects. In particular, 2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, 2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde has been shown to inhibit the activity of certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of inflammation. Furthermore, 2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde in laboratory experiments is its high solubility in most organic solvents, making it an ideal reagent for a variety of synthetic processes. In addition, 2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde is relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to using 2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde in laboratory experiments. For example, the compound is toxic and should be handled with care. In addition, 2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde has a relatively low solubility in water, which can limit its utility in certain experiments.
Direcciones Futuras
The potential applications of 2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde are still being explored. One potential future direction is the use of 2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde in the development of new drugs and therapies. In addition, 2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde could be used in the study of the structure and function of proteins, as well as in the study of the structure and function of enzymes. Furthermore, 2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde could be used in the development of new materials, such as polymers and nanomaterials. Finally, 2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde could be used in the study of the biochemical and physiological effects of various compounds, as well as in the study of the mechanism of action of these compounds.
Propiedades
IUPAC Name |
2-(4-methylsulfanylphenoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-12-6-4-11(5-7-12)16-13-10(9-15)3-2-8-14-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGGYEJHNOTILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



